molecular formula C14H17ClN6 B14501386 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride CAS No. 62796-60-5

2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride

Cat. No.: B14501386
CAS No.: 62796-60-5
M. Wt: 304.78 g/mol
InChI Key: BWHDJEOKSRDHNY-UHFFFAOYSA-N
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Description

2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride is a compound with significant importance in various scientific fields. It is known for its unique structure, which includes a guanidine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to form the desired guanidine compound . The reaction conditions often require the presence of coupling reagents or metal catalysts to facilitate the formation of the guanidine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidine compounds.

Scientific Research Applications

2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity or receptor binding, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride is unique due to its combination of the guanidine group with a phenyl ring, which imparts distinct chemical properties and potential applications. Its ability to form hydrogen bonds and interact with biological molecules makes it particularly valuable in research and industrial applications.

Properties

CAS No.

62796-60-5

Molecular Formula

C14H17ClN6

Molecular Weight

304.78 g/mol

IUPAC Name

2-[4-[4-(diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride

InChI

InChI=1S/C14H16N6.ClH/c15-13(16)19-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-14(17)18;/h1-8H,(H4,15,16,19)(H4,17,18,20);1H

InChI Key

BWHDJEOKSRDHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=C(N)N)N=C(N)N.Cl

Origin of Product

United States

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